Cas no 1251627-35-6 (2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile)

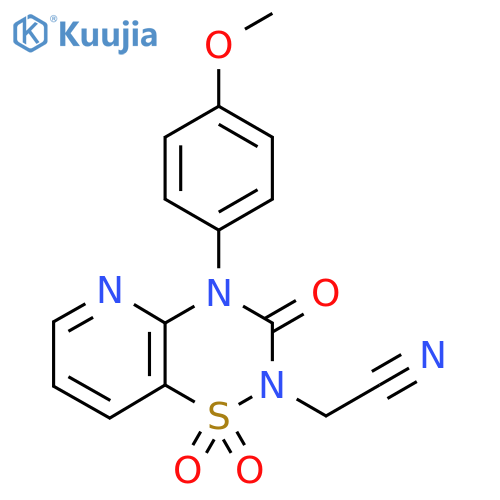

1251627-35-6 structure

商品名:2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile

- 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile

- F3407-0295

- VU0626015-1

- 2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile

- [4-(4-METHOXYPHENYL)-1,1-DIOXIDO-3-OXO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETONITRILE

- 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile

- AKOS021852919

- 1251627-35-6

-

- インチ: 1S/C15H12N4O4S/c1-23-12-6-4-11(5-7-12)19-14-13(3-2-9-17-14)24(21,22)18(10-8-16)15(19)20/h2-7,9H,10H2,1H3

- InChIKey: GJCBBWHSOQZBDD-UHFFFAOYSA-N

- ほほえんだ: S1(C2C=CC=NC=2N(C2C=CC(=CC=2)OC)C(N1CC#N)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 344.058

- どういたいしつりょう: 344.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 630

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112A^2

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-0295-2μmol |

2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile |

1251627-35-6 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0295-2mg |

2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile |

1251627-35-6 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0295-1mg |

2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile |

1251627-35-6 | 1mg |

$54.0 | 2023-09-10 |

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1251627-35-6 (2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 68551-17-7(Isoalkanes, C10-13)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量